N-(4-ETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE
Description
N-(4-ETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a synthetic acetamide derivative featuring a 1,3-oxazole core substituted with a 4-fluorobenzenesulfonyl group at position 4 and a 4-fluorophenyl group at position 2. The compound also contains a sulfanyl linker connecting the oxazole ring to an N-(4-ethoxyphenyl)acetamide moiety.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N2O5S2/c1-2-33-20-11-9-19(10-12-20)28-22(30)15-35-25-24(36(31,32)21-13-7-18(27)8-14-21)29-23(34-25)16-3-5-17(26)6-4-16/h3-14H,2,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEJLZWESQXUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Ethoxyphenyl)-2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfany}acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈F₂N₂O₃S
- Molecular Weight : 372.47 g/mol
- CAS Number : 54842-61-4
Structural Features
The compound features:
- An ethoxyphenyl group, which may enhance lipophilicity and biological availability.
- A sulfonyl group that is known for its reactivity and potential in medicinal chemistry.
- A fluorinated oxazole moiety, which may contribute to its pharmacological properties.
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that compounds containing fluorinated aromatic groups can inhibit bacterial growth by disrupting cell membrane integrity and function.
- Anticancer Properties : The presence of sulfonamide and oxazole groups has been associated with inhibitory effects on cancer cell proliferation through modulation of signaling pathways such as NF-kB and apoptosis.
Case Studies
-
Antibacterial Activity :
- A study evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Compounds with fluorinated substituents showed significant reduction in bacterial viability at concentrations as low as 16 µM .
- Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for several related compounds:
Compound MIC (µM) MBC (µM) Fluoroaryl Compound A 16 32 Fluoroaryl Compound B 32 64 Target Compound 16 16 -
Anticancer Activity :
- In vitro studies demonstrated that similar sulfonamide derivatives inhibited the growth of various cancer cell lines, including hepatic carcinoma. The mechanism involved the induction of apoptosis and cell cycle arrest .
- The compound's ability to modulate NF-kB signaling was highlighted as a key factor in its anticancer activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The introduction of fluorine enhances antibacterial activity by increasing lipophilicity and altering electron density on the aromatic ring.
- The sulfonamide group is crucial for biological activity, likely due to its ability to form hydrogen bonds with target biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of acetamide derivatives with heterocyclic cores. Below is a comparative analysis with structurally similar compounds from the provided evidence:
Key Structural Differences and Implications
Core Heterocycle: The target compound’s 1,3-oxazole core (electron-deficient) contrasts with quinazolinone () and imidazole () cores, which are more electron-rich. This difference influences binding affinity to enzymatic targets . Sulfonyl vs.
Fluorine Substitution: Fluorine at both the benzenesulfonyl and phenyl positions (target compound) maximizes metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., ’s bromine substituent) .
Acetamide Modifications :
- The N-(4-ethoxyphenyl) group in the target compound balances lipophilicity and solubility, whereas N-(2-methoxyphenyl) () introduces steric hindrance near the methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
